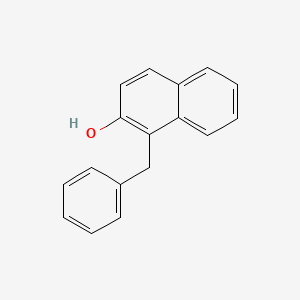

1-Benzyl-2-naphthol

Description

Properties

CAS No. |

36441-31-3 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-benzylnaphthalen-2-ol |

InChI |

InChI=1S/C17H14O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11,18H,12H2 |

InChI Key |

MWXRIKYCKQGVRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Benzyl-2-naphthol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-2-naphthol. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant chemical and biological processes.

Core Physicochemical Properties

This compound is an aromatic organic compound featuring a benzyl group substituted at the C1 position of a 2-naphthol core. Its properties are derived from both the naphthalene ring system and the phenolic hydroxyl group. Quantitative data for this compound and its parent molecule, 2-naphthol, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [2] |

| Melting Point | Data not available in searched literature. The isomer, 2-benzyl-1-naphthol, has a melting point of 73-74 °C.[2] | |

| Boiling Point | Data not available. | [2] |

| Water Solubility | Data not available. The parent compound, 2-naphthol, is sparingly soluble in water (0.74 - 1 g/L).[3][4] | |

| Solubility in Organic Solvents | Expected to be soluble in simple alcohols, ethers, and chloroform, similar to its parent compound, 2-naphthol.[3] | |

| Acidity (pKa) | Data not available. The pKa of the parent compound, 2-naphthol, is 9.51, indicating weak acidity.[3] The benzyl group's electronic effect may slightly alter this value. | |

| Lipophilicity (logP) | A calculated XLogP3 value for the related compound 1-(alpha-Aminobenzyl)-2-naphthol is 3.9.[5] The value for this compound is expected to be in a similar range, indicating high lipophilicity. |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the C-alkylation of 2-naphthol. One established method involves the reaction of 2-naphthol with an aromatic ketone in the presence of a reducing system like Al-NiCl₂·6H₂O in ethanol. This process facilitates the in-situ generation of a benzyl cation equivalent, which then undergoes electrophilic substitution onto the electron-rich naphthalene ring, primarily at the C1 position.[6]

A generalized experimental protocol is as follows:

-

Reaction Setup: To a solution of 2-naphthol in ethanol, add the selected aromatic ketone (e.g., acetophenone).

-

Addition of Reagents: Introduce the Al-NiCl₂·6H₂O system to the mixture. This system serves to both reduce the ketone and catalyze the subsequent alkylation.

-

Reaction Execution: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield pure this compound.[6]

References

- 1. This compound | C17H14O | CID 285915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-Benzyl-2-naphthol: A Technical Guide for Drug Development Professionals

Introduction

1-Benzyl-2-naphthol is an aromatic organic compound with a molecular structure that combines a benzyl group and a 2-naphthol moiety. While specific research on this compound is limited, the broader class of naphthol derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential therapeutic applications of this compound, drawing on data from related compounds to inform future research and development.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-benzylnaphthalen-2-ol | |

| Molecular Formula | C₁₇H₁₄O | --INVALID-LINK-- |

| PubChem CID | 285915 | --INVALID-LINK-- |

| CAS Number | Not explicitly available in search results. |

Table 2: Computed Physicochemical Properties of this compound and Experimental Properties of 2-Benzyl-1-naphthol

| Property | This compound (Computed) | 2-Benzyl-1-naphthol (Experimental) |

| Molecular Weight | 234.29 g/mol | 234.298 g/mol |

| Melting Point | - | 73-74 °C |

| Boiling Point | - | Not available |

| XLogP3 | 4.7 | - |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 2 |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of benzylated naphthols is the Friedel-Crafts alkylation of a naphthol with a benzyl halide or benzyl alcohol in the presence of a Lewis acid catalyst. The following is a proposed experimental protocol for the synthesis of this compound.

Reaction: Friedel-Crafts Benzylation of 2-Naphthol

Reagents:

-

2-Naphthol

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloroethane)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Once the Lewis acid has dissolved, add benzyl chloride dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

While no specific studies on the biological activity of this compound were identified, the broader class of naphthol derivatives has shown promise in several therapeutic areas.

Anticancer Potential

Numerous studies have investigated the anticancer properties of aminobenzylnaphthols, also known as Betti bases, which are structurally related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic, colorectal, lung, prostate, breast, and liver cancer cells.[1] The proposed mechanisms of action for some of these derivatives include the inhibition of enzymes such as cyclin-dependent kinase 2 (CDK2) and interactions with targets like the adenosine A1 receptor (ADORA1).[1]

Anti-inflammatory Properties

Naphthalene derivatives have also been explored for their anti-inflammatory activity. Some studies suggest that the presence of a hydroxyl group on the naphthalene nucleus is important for this activity. For instance, some 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.

Given these findings for structurally related compounds, this compound presents an interesting scaffold for investigation as a potential anticancer or anti-inflammatory agent.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (naphthyl & phenyl): Multiplets in the range of δ 7.0-8.0 ppm. - Methylene protons (-CH₂-): A singlet around δ 4.0-5.0 ppm. - Hydroxyl proton (-OH): A broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 110-160 ppm. - Methylene carbon (-CH₂-): A signal around δ 30-40 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O stretch (hydroxyl): A band in the 1200-1300 cm⁻¹ region. |

Conclusion and Future Directions

This compound is a compound with a dearth of specific experimental data in the scientific literature. However, its structural similarity to other biologically active naphthol derivatives suggests that it may possess interesting therapeutic properties. Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

Thorough characterization of its physicochemical and spectroscopic properties.

-

In-depth evaluation of its potential anticancer and anti-inflammatory activities through in vitro and in vivo studies.

-

Investigation of its mechanism of action and identification of its molecular targets.

Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

Solubility of 1-Benzyl-2-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-2-naphthol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the known properties of the parent compound, 2-naphthol. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities involving this compound.

Introduction

This compound is an aromatic organic compound with a molecular structure that suggests its solubility in a range of organic solvents. Understanding its solubility is a critical parameter in various applications, including chemical synthesis, purification, formulation development, and analytical method development. The benzyl group attached to the 2-naphthol core is expected to influence its solubility profile compared to the parent compound. This guide addresses the qualitative solubility expectations and provides a robust methodology for its quantitative determination.

Expected Solubility Profile

Table 1: Qualitative Solubility of 2-Naphthol in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1][2][3][4] |

| Ether | Soluble[1][2][3][4] |

| Chloroform | Soluble[1][2][3][4] |

| Methanol | Soluble[3][4] |

| Glycerol | Soluble[1][3][4] |

| Alkaline Solutions | Soluble[1][3][4] |

Based on the principle of "like dissolves like," the introduction of the nonpolar benzyl group to the 2-naphthol structure is anticipated to enhance its solubility in nonpolar and moderately polar organic solvents. Therefore, this compound is expected to exhibit good solubility in solvents such as toluene, acetone, and various alcohols and ethers.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details a generalized method for determining the equilibrium solubility of an organic compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Procedure

The following procedure outlines the steps for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Temp] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Temp] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Temp] | [Insert Value] | [Insert Value] |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzyl-2-naphthol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of aromatic compounds, with a specific focus on 1-benzyl-2-naphthol and its structural isomers. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount in drug development, as it dictates crucial physicochemical properties such as solubility, stability, and bioavailability. While a dedicated crystallographic study for this compound is not publicly available in the searched literature, this guide will utilize the detailed crystal structure analysis of its close isomer, 1-(benzyloxy)naphthalene, as a representative case study to illuminate the experimental protocols and data presentation integral to such an investigation.

The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is a fundamental characteristic of any solid-state compound. For active pharmaceutical ingredients (APIs), the crystal structure influences a cascade of properties that are critical for formulation and efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic outcomes. Therefore, a thorough analysis of the crystal structure is an indispensable step in the drug development pipeline, ensuring batch-to-batch consistency and optimal performance of the final drug product.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (XRD). This technique provides unparalleled insight into the atomic arrangement, bond lengths, and bond angles within a molecule. The following outlines a typical experimental workflow for the crystal structure determination of a compound like 1-(benzyloxy)naphthalene.[1]

2.1. Synthesis and Crystallization

The initial step involves the synthesis of the target compound. For 1-(benzyloxy)naphthalene, a representative synthesis involves the reaction of 1-naphthol with benzyl bromide in the presence of a base like triethylamine in a micellar medium.[1] The mixture is stirred at a controlled temperature and then allowed to stand, leading to the formation of the solid product.[1]

Obtaining high-quality single crystals is crucial for a successful XRD analysis. This is often achieved by recrystallization from a suitable solvent, such as ethanol.[1] The slow evaporation of the solvent allows for the ordered growth of crystals suitable for diffraction experiments.

2.2. Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector, such as a CCD area detector, is used to record the positions and intensities of these diffracted beams.[1] The data collection is performed at a specific temperature, often at room temperature (e.g., 296 K), to minimize thermal vibrations of the atoms.[1]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, resulting in a preliminary structural model. This model is then refined against the experimental data using least-squares methods.[1] In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities. The quality of the final refined structure is assessed by various crystallographic indicators, such as the R-factor.[1]

Data Presentation: Crystallographic Data for 1-(Benzyloxy)naphthalene

The culmination of a crystal structure analysis is a set of precise quantitative data that describes the molecular and crystal structure. The following tables summarize the key crystallographic data for 1-(benzyloxy)naphthalene, an isomer of this compound.[1]

Table 1: Crystal Data and Structure Refinement for 1-(Benzyloxy)naphthalene [1]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄O |

| Formula Weight | 234.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.0210 (6) |

| b (Å) | 24.8832 (10) |

| c (Å) | 7.9478 (3) |

| Volume (ų) | 2575.12 (19) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, g/cm³) | 1.208 |

| Absorption Coefficient (mm⁻¹) | 0.07 |

| F(000) | 992 |

| Crystal Size (mm³) | 0.07 × 0.06 × 0.06 |

| θ range for data collection (°) | 2.1 to 25.5 |

| Reflections collected | 22084 |

| Independent reflections | 2418 |

| R(int) | 0.059 |

| Data / restraints / parameters | 2418 / 0 / 164 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.099 |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.111 |

Table 2: Selected Bond Lengths for 1-(Benzyloxy)naphthalene [1]

| Bond | Length (Å) |

| C(1)-O(1) | 1.3678 (17) |

| O(1)-C(11) | 1.4343 (17) |

Table 3: Selected Bond Angles for 1-(Benzyloxy)naphthalene [1]

| Angle | Value (°) |

| C(1)-O(1)-C(11) | 117.72 (11) |

Table 4: Selected Torsion Angles for 1-(Benzyloxy)naphthalene [1]

| Angle | Value (°) |

| C(1)-O(1)-C(11)-C(12) | 177.98 (12) |

Structural Insights from Crystallographic Data

The crystallographic data for 1-(benzyloxy)naphthalene reveals several key structural features. The molecule crystallizes in the orthorhombic system.[1] The dihedral angle between the naphthyl ring system and the benzyl group is 83.22 (4)°.[1] Both the naphthyl and phenyl ring systems are essentially planar.[1] The crystal structure is stabilized by intermolecular interactions, including C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.7817 (10) Å between adjacent phenyl rings.[1] These non-covalent interactions play a crucial role in the overall packing of the molecules in the crystal lattice.

Mandatory Visualizations

To further elucidate the processes involved in crystal structure analysis, the following diagrams provide a visual representation of the experimental workflow and the logical relationships between the key steps.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of a pharmaceutical compound is a cornerstone of modern drug development. While the specific crystal structure of this compound remains to be determined, the detailed investigation of its isomer, 1-(benzyloxy)naphthalene, provides a robust framework for understanding the methodologies and data interpretation involved. The precise knowledge of the solid-state architecture, gleaned from techniques like single-crystal X-ray diffraction, empowers researchers to control and optimize the physical properties of APIs, ultimately leading to safer and more effective medicines. Further research into the crystallization and structural analysis of this compound is warranted to complete our understanding of this class of compounds.

References

Spectroscopic Profile of 1-Benzyl-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-2-naphthol, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the naphthyl and benzyl groups, as well as the methylene bridge and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82-7.79 | m | 2H | Ar-H |

| 7.48 | d, J = 8.0 Hz | 1H | Ar-H |

| 7.37-7.24 | m | 3H | Ar-H |

| 7.20-7.14 | m | 4H | Ar-H |

| 5.14 | s (br) | 1H | OH |

| 4.43 | s | 2H | CH₂ |

Data sourced from Guin et al. supplementary information.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | C |

| 140.4 | C |

| 133.5 | C |

| 129.4 | C |

| 129.0 | CH |

| 128.7 | CH |

| 128.6 | CH |

| 128.1 | CH |

| 126.8 | CH |

| 126.0 | CH |

| 123.4 | CH |

| 123.2 | CH |

| 118.0 | C |

| 117.8 | C |

| 30.7 | CH₂ |

Data sourced from Guin et al. supplementary information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Description |

| ~3400-3500 | O-H stretching (broad, indicative of hydrogen bonding) |

| ~3030-3100 | Aromatic C-H stretching |

| ~2850-2960 | Aliphatic C-H stretching (CH₂) |

| ~1500-1600 | Aromatic C=C stretching |

| ~1200-1300 | C-O stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

| m/z | Ion |

| 234.10 | [M]⁺ |

| 235.11 | [M+H]⁺ |

Predicted data based on the molecular formula C₁₇H₁₄O.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (ESI):

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of around 1-10 µg/mL in the mobile phase.

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation using various spectroscopic techniques.

Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(α-aminobenzyl)-2-naphthol derivatives, commonly known as Betti bases. These compounds are valuable building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial, antitumor, hypotensive, and bradycardiac effects.[1] This guide details the prevalent synthetic methodologies, presents comparative data on various catalytic systems, and provides detailed experimental protocols.

Core Synthetic Methodology: The Betti Reaction

The primary route for synthesizing 1-(α-aminobenzyl)-2-naphthol derivatives is the Betti reaction, a one-pot multicomponent condensation of a 2-naphthol, an aldehyde (typically aromatic), and an amine or ammonia.[2][3][4] This reaction is a modification of the Mannich reaction and is prized for its atom economy and the ability to generate molecular complexity in a single step.[5][6]

The generally accepted mechanism for the Betti reaction involves the initial formation of an ortho-quinone methide (o-QM) from the reaction between 2-naphthol and the aldehyde, often facilitated by a catalyst.[4] The amine then undergoes a Michael addition to the o-QM intermediate, leading to the formation of the final 1-(α-aminobenzyl)-2-naphthol product.[4]

Caption: General mechanism of the Betti reaction.

Catalytic Approaches and Reaction Conditions

A variety of catalysts have been employed to promote the Betti reaction, ranging from Lewis acids to Brønsted acids and heterogeneous catalysts. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, yield, and in some cases, enantioselectivity.

Catalyst Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of 1-(α-aminobenzyl)-2-naphthol derivatives, providing a comparative overview of reaction conditions and yields.

| Catalyst | Aldehyde | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd-MMZ | Aromatic aldehydes | Cyclic amines | Acetonitrile/Dichloromethane | Room Temperature | 3 h | High (not specified) | [5] |

| FeCl₃·6H₂O | Aromatic aldehydes | Secondary amines | Neat | 110 | 5-15 min | 60-100 | [7][8] |

| NS-PCS / FHS | Aromatic aldehydes | Amines | Water | Not specified | Not specified | Excellent | [1] |

| Cerium (IV) ammonium nitrate (CAN) | Aldehydes | Aryl and alkylamines | PEG-400 | Room Temperature | Not specified | 87-98 | [9] |

| p-aminobenzene sulphonic acid | Aromatic aldehydes | Amides | Solvent-free | Not specified | Not specified | 84-94 | [10] |

| Tetrachlorosilane (TCS) | Aromatic aldehydes | Acetonitrile | Solvent-free | Room Temperature | Not specified | High to excellent | [11] |

| Tannic acid | Vanillin | 4-Nitroaniline | Solvent-less | Not specified | Not specified | Not specified | [6] |

| Citrus limon juice | Benzaldehyde | Urea | Lemon juice:ethanol (1:1) | 100 | Not specified | 89 | [12] |

| MeSO₃H | Aromatic aldehydes | Amines | Solvent-free (Grindstone) | Not specified | 20 min | Good | [13] |

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

General Procedure for Catalyst-Free Synthesis (Classical Betti Reaction)

This protocol is adapted from the classical Betti procedure.[14]

-

Dissolve 2-naphthol (0.1 mol) in absolute methanol (50 mL).

-

Add the appropriate aromatic aldehyde (0.2 mol) and a 25% ammonia solution in methanol (20 mL).

-

Stir the mixture at ambient temperature for 48 hours, during which a precipitate will form.

-

Filter the precipitate and wash with cold methanol (2 x 20 mL).

-

Dry the precipitate and suspend it in 20% HCl (200 mL).

-

Stir and reflux the mixture for 3 hours.

-

The crystalline hydrochloride of the product will separate out. Filter the solid and wash with ethyl acetate (2 x 25 mL) to yield the product.

General Procedure for FeCl₃·6H₂O Catalyzed Synthesis

This protocol is based on a facile and efficient green methodology.[7][8]

-

In a reaction vessel, mix 2-naphthol, an aromatic aldehyde, and a secondary amine in a 1:1:1 molar ratio.

-

Add FeCl₃·6H₂O (typically 50 mol%).

-

Heat the mixture under neat (solvent-free) conditions at 110 °C for 5-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can often be purified without column chromatography.

General Procedure for Pd-MMZ Catalyzed Synthesis

This method utilizes a reusable heterogeneous catalyst.[5]

-

Activate freshly prepared Pd-MMZ catalyst (100 mg) by heating at 450 °C for 5 hours.

-

Transfer the activated catalyst to a reaction tube containing 3 mL of acetonitrile or dichloromethane.

-

Add the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), and a cyclic amine (1 mmol) to the reaction tube.

-

Stir the reaction mixture on a magnetic stirrer for 3 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (Petroleum ether: Ethyl acetate, 9:1).

-

Upon completion, the catalyst can be recovered by filtration. The product can be isolated from the filtrate.

Experimental Workflow

The general workflow for the synthesis and purification of 1-(α-aminobenzyl)-2-naphthol derivatives is outlined below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity : Oriental Journal of Chemistry [orientjchem.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijcmas.com [ijcmas.com]

- 14. sid.ir [sid.ir]

An In-depth Technical Guide to the Thermal Stability of 1-Benzyl-2-naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-benzyl-2-naphthol derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Given the limited direct research on the thermal properties of the parent compound, this guide synthesizes available data on related derivatives, outlines standard experimental protocols for thermal analysis, and presents plausible degradation pathways.

Introduction to this compound Derivatives

This compound and its substituted analogs, particularly the amino-substituted compounds commonly known as Betti bases, are versatile scaffolds in organic synthesis. Their applications range from chiral ligands in asymmetric catalysis to intermediates in the synthesis of complex bioactive molecules. Understanding the thermal stability of these compounds is crucial for their synthesis, purification, storage, and application, especially in drug development where thermal processing and shelf-life are critical parameters.

Quantitative Thermal Analysis Data

Direct and comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a wide range of this compound derivatives are not extensively available in the public domain. However, analysis of a structurally related compound, 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, provides valuable insight into the type of data that can be obtained and the thermal behavior that might be expected.

Case Study: 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol

A study on this derivative provides detailed thermal analysis, which is summarized below.

Table 1: Thermal Properties of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol

| Parameter | Value | Method |

| Melting Point (Tfus) | 159.7 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 28.0 kJ mol⁻¹ | DSC |

| Onset Decomposition Temp. (Air) | 250 °C | TGA |

| Onset Decomposition Temp. (N₂) | 260 °C | TGA |

Data sourced from a study on the synthesis and characterization of the specified compound.

The thermogravimetric analysis of this derivative indicated a multi-stage decomposition process in an air atmosphere.

Melting Points of 1-(α-Aminobenzyl)-2-naphthol Derivatives (Betti Bases)

While comprehensive TGA/DSC data is scarce, melting points for several Betti bases have been reported in the literature. The melting point is a key indicator of a compound's thermal stability.

Table 2: Reported Melting Points of Selected Betti Bases

| Derivative | Melting Point (°C) |

| 1-(α-Aminobenzyl)-2-naphthol | 123-125 |

| 1-[(4-Chlorophenyl)(amino)methyl]-2-naphthol | 145-147 |

| 1-[(4-Methylphenyl)(amino)methyl]-2-naphthol | 138-140 |

| 1-[(4-Methoxyphenyl)(amino)methyl]-2-naphthol | 152-154 |

Note: Melting points can vary based on the purity of the compound and the experimental method used.

Experimental Protocols for Thermal Analysis

For researchers looking to characterize the thermal stability of novel this compound derivatives, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample pan is placed in the TGA furnace.

-

An inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) is established with a constant flow rate (e.g., 20-50 mL/min).

-

The instrument is programmed with the desired temperature profile. A typical profile involves an initial isothermal period at a low temperature (e.g., 30 °C) to stabilize, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600-800 °C).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature and time.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is plotted.

-

The onset temperature of decomposition is determined, which represents the initial point of significant mass loss.

-

The temperatures at which 5%, 10%, and 50% mass loss occur are often reported to characterize the decomposition profile.

-

The residual mass at the end of the experiment is also noted.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere (e.g., nitrogen) is typically used with a constant flow rate.

-

The instrument is programmed with a heat-cool-heat cycle to erase any prior thermal history of the sample. A typical heating and cooling rate is 10 °C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is plotted.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a this compound derivative.

Caption: Workflow for the thermal stability analysis of this compound derivatives.

Plausible Thermal Degradation Pathway

While specific experimental studies on the degradation mechanism of this compound are limited, a plausible pathway can be proposed based on fundamental principles of organic chemistry. The initial step is likely the homolytic cleavage of the weakest bond, which is the benzylic C-C bond, due to the resonance stabilization of the resulting benzyl and naphthoxyl radicals.

Caption: A plausible thermal degradation pathway for this compound.

Conclusion

The thermal stability of this compound derivatives is a critical parameter for their practical application. While comprehensive quantitative data remains an area for further research, this guide provides a foundational understanding based on available information for related compounds. The presented experimental protocols offer a standardized approach for researchers to characterize the thermal properties of new derivatives. The proposed degradation pathway serves as a theoretical framework for understanding their behavior at elevated temperatures. Further studies are encouraged to generate a more complete database of thermal stability for this important class of compounds, which will undoubtedly aid in their development for pharmaceutical and material science applications.

A Technical Guide to the Betti Base Reaction for 1-Benzyl-2-naphthol Synthesis

Introduction

The Betti reaction, first reported by the Italian chemist Mario Betti in the early 20th century, is a powerful one-pot, three-component condensation reaction.[1][2][3][4] It is a variation of the more widely known Mannich reaction.[2][5] This multicomponent reaction (MCR) typically involves an electron-rich phenol (such as 2-naphthol), an aldehyde, and an amine to produce aminobenzylnaphthols, commonly referred to as "Betti bases".[2][3][4] For the synthesis of 1-Benzyl-2-naphthol, the specific reactants are 2-naphthol, benzaldehyde, and benzylamine.

The resulting products, Betti bases, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-Alzheimer properties.[2] Furthermore, their inherent chirality and the presence of versatile functional groups (phenolic hydroxyl and amino groups) make them valuable as chiral ligands and auxiliaries in asymmetric synthesis.[3][6] This guide provides an in-depth overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of this compound and related derivatives.

Reaction Mechanism

The formation of a Betti base proceeds through a well-established Mannich-type mechanism. The process can be delineated into two primary stages:

-

Imine Formation: The reaction initiates with the condensation of the aldehyde (benzaldehyde) and the primary amine (benzylamine). This step forms a Schiff base, also known as an imine, with the elimination of a water molecule.

-

Nucleophilic Addition: The electron-rich aromatic ring of 2-naphthol acts as a nucleophile. It attacks the electrophilic carbon atom of the protonated imine intermediate. This is the key C-C bond-forming step. A subsequent proton transfer and tautomerization yield the final, stable 1-aminobenzyl-2-naphthol product.

An alternative pathway suggests the initial reaction between the naphthol and the aldehyde generates an ortho-quinone methide (o-QM) intermediate. This intermediate then undergoes a 1,4-aza-Michael addition with the amine to form the final Betti base.[2][6]

Caption: The reaction mechanism for Betti base synthesis.

Experimental Protocols

Various methods have been developed for the synthesis of Betti bases, including solvent-free conditions, the use of catalysts, and reactions in aqueous media.[3] Below is a representative solvent-free protocol adapted from the literature.

Protocol: Solvent-Free Synthesis of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol

This protocol details the synthesis of a related Betti base and is generalizable for the synthesis of this compound by substituting butan-1-amine with benzylamine.

Materials and Reagents:

-

2-Naphthol (2.16 g, 0.015 mol)

-

Benzaldehyde (1.59 g, 0.015 mol)

-

Butan-1-amine (1.095 g, 0.015 mol) (Note: Substitute with an equimolar amount of benzylamine for the target compound)

-

Ethanol (95%)

-

Petroleum ether

-

Ethyl acetate

Procedure: [7]

-

Reaction Setup: In a suitable reaction vessel, add 2-naphthol (0.015 mol).

-

Reagent Addition: To the 2-naphthol, add benzaldehyde (0.015 mol) and butan-1-amine (0.015 mol) under a nitrogen atmosphere. The reaction is performed without any solvent.

-

Heating: Gradually raise the temperature of the mixture to 120°C over one hour.

-

Reaction: Stir the mixture at 120°C for 10 hours.

-

Work-up: After the reaction is complete, cool the system and add 20 mL of 95% ethanol.

-

Isolation: Cool the ethanolic mixture to induce precipitation. Filter the resulting precipitate and wash it with a small amount of cold 95% ethanol.

-

Purification: Purify the crude product using column chromatography on silica gel, with a petroleum ether:ethyl acetate (2:1) mixture as the eluent.

-

Crystallization: Obtain single crystals suitable for analysis by slow evaporation from an ethyl acetate solution.

Quantitative Data Summary

The efficiency of the Betti reaction can be influenced by various factors, including the choice of solvent, catalyst, temperature, and reaction time. The following table summarizes yields reported in the literature for the synthesis of various Betti bases under different conditions.

| Entry | Amine | Aldehyde | Conditions | Time | Yield (%) | Reference |

| 1 | Piperidine | Benzaldehyde | Alumina, Microwave | 5 min | 91% | [3] |

| 2 | Pyrrolidine | Benzaldehyde | Zn(OAc)₂·2H₂O, Solvent-free, 90°C | 2-4 h | 96% | [8] |

| 3 | Various secondary amines | Aromatic aldehydes | Triton X-100, Water, RT | 2-4 h | 80-94% | [3] |

| 4 | Various amines | Aromatic aldehydes | PEG-400, RT, Catalyst-free | 2-4 h | 76-94% | [3] |

| 5 | (R)-1-Arylethylamine | Benzaldehyde | Solvent-free, 60°C | 48 h | 51-68% | [3] |

| 6 | Butan-1-amine | Benzaldehyde | Solvent-free, 120°C | 10 h | Not specified | [7] |

| 7 | Aniline | Benzaldehyde | Water, RT | Not specified | 76% | [1] |

General Experimental Workflow

The overall process for synthesizing and purifying Betti bases can be visualized as a straightforward workflow, from combining the raw materials to isolating the final, pure compound.

Caption: General workflow for Betti base synthesis and purification.

Applications in Drug Development

Betti bases represent a "privileged scaffold" in medicinal chemistry.[9] Their rigid structure and functional groups allow for interactions with various biological targets. Research has demonstrated their potential as:

-

Anticancer Agents: Certain Betti base derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including pancreatic, colorectal, and breast cancer.[5][9] Some have been shown to act as inhibitors of the SLC6A14 solute transporter, depriving cancer cells of essential amino acids.[9]

-

Antimicrobial Agents: These compounds have been evaluated for antibacterial and antifungal properties.[2]

-

Reversal of Multidrug Resistance (MDR): Specific derivatives have been shown to modulate the P-glycoprotein (P-gp) membrane pump, which could improve the efficacy of chemotherapy in MDR cancers.[3]

-

Other Biological Activities: Betti bases have also been investigated for antioxidant, anti-tubercular, and anti-Alzheimer's agent potential.[2]

The straightforward, atom-economical synthesis via the Betti reaction makes this class of compounds highly attractive for generating diverse chemical libraries for high-throughput screening in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the green synthesis of Betti bases and their applications: a review [ouci.dntb.gov.ua]

- 7. 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Naphthol-derived Betti bases as potential SLC6A14 blockers [imrpress.com]

An In-depth Technical Guide on the Chiral Resolution of Racemic 1-Benzyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Resolution

Chiral resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual enantiomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. However, in the presence of another chiral entity, they exhibit different properties, a principle that forms the basis of most resolution techniques. The most common methods for chiral resolution include diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Diastereomeric Salt Crystallization

This classical and often scalable method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[1] These diastereomers have distinct physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

For a phenolic compound like 1-Benzyl-2-naphthol, this method would typically involve reaction with a chiral base to form diastereomeric salts.

Proposed Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is adapted from the resolution of related aminonaphthols and serves as a starting point for the resolution of this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine, (S)-(+)-amphetamine, or a cinchona alkaloid like quinine or quinidine)

-

Anhydrous solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve one equivalent of racemic this compound in a suitable anhydrous solvent (e.g., methanol or ethanol) with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the solution of the racemic compound at an elevated temperature.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

The collected solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the more soluble diastereomeric salt, enriched in the other enantiomer.

-

-

Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and water.

-

Acidify the aqueous layer with 1M HCl to break the salt and protonate the chiral amine, causing it to move into the aqueous phase.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Recovery of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor from step 2 by a similar acid-base extraction procedure.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved products should be determined using chiral High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Illustrative Data for Diastereomeric Resolution

The following table presents hypothetical data to illustrate the expected outcomes of a successful resolution.

| Resolving Agent | Solvent | Yield of Diastereomer | Enantiomeric Excess (ee%) of Recovered Enantiomer |

| (R)-(-)-1-Phenylethylamine | Methanol | 40% | >95% |

| (S)-(+)-Amphetamine | Ethanol | 35% | >90% |

| Quinine | Acetone | 45% | >98% |

Visualization: Diastereomeric Salt Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For 1-substituted-2-naphthol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have shown good efficacy.[2]

General Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, or a cyclodextrin-based column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.

-

The ratio of the solvents is optimized to achieve the best separation (resolution factor) and reasonable retention times.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of racemic this compound in the mobile phase to prepare a sample solution of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

-

-

Data Analysis:

-

Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

-

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

-

Data Presentation: Illustrative Chiral HPLC Data

The following table shows hypothetical data for the separation of this compound on different chiral columns.

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Chiralcel® OD-H | 90:10 | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralpak® AD-H | 80:20 | 0.8 | 12.1 | 14.5 | 2.5 |

| Cyclodextrin-based | 95:5 | 1.0 | 15.3 | 16.8 | 1.8 |

Visualization: Chiral HPLC Separation Workflow

Caption: General workflow for enantioseparation by chiral HPLC.

Conclusion

While specific literature on the chiral resolution of this compound is scarce, the principles and protocols outlined in this guide provide a robust starting point for its successful enantioseparation. Both diastereomeric salt crystallization and chiral HPLC are highly viable methods. The choice between them will depend on the required scale of separation, with crystallization being more amenable to large-scale production and HPLC offering a powerful tool for both analytical and preparative purposes. Researchers and drug development professionals are encouraged to use these protocols as a foundation for their experimental design, with the understanding that optimization of solvents, resolving agents, and chromatographic conditions will be necessary to achieve the desired purity and yield.

References

Methodological & Application

Application Notes and Protocols: 1-(α-Aminobenzyl)-2-naphthol (Betti Base) and its Derivatives as Chiral Ligands in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the axially chiral 1,1'-bi-2-naphthol (BINOL) is a renowned and widely utilized ligand in asymmetric catalysis, there is growing interest in more readily accessible chiral ligands. 1-(α-Aminobenzyl)-2-naphthol, commonly known as the Betti base, and its derivatives have emerged as versatile and effective chiral ligands and auxiliaries in a variety of asymmetric transformations.[1][2] These compounds are attractive due to their straightforward synthesis via a multicomponent reaction, the Betti reaction, and the relative ease of resolution into their respective enantiomers.[1][3]

The Betti base scaffold incorporates both a hydroxyl and an amino group, allowing for bidentate coordination to metal centers, which is crucial for creating a well-defined chiral environment. This structural feature has led to their successful application in several key asymmetric reactions, including the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones.[4][5] These application notes provide an overview of the use of Betti base derivatives as chiral ligands and detailed protocols for their synthesis, resolution, and application in asymmetric synthesis.

Synthesis and Resolution of 1-(α-Aminobenzyl)-2-naphthol (Betti Base)

The synthesis of racemic Betti base is typically achieved through a one-pot three-component Betti reaction involving 2-naphthol, an aldehyde (e.g., benzaldehyde), and an amine or ammonia.[2][6] The resolution of the resulting racemic mixture is a critical step to obtain the enantiopure ligands required for asymmetric catalysis.

Experimental Protocol: Synthesis of Racemic 1-(α-Aminobenzyl)-2-naphthol

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (25% in methanol)

-

Methanol, absolute

-

Hydrochloric acid (20%)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure: [6]

-

To a solution of 2-naphthol (14.4 g, 0.1 mol) in absolute methanol (50 mL), add benzaldehyde (0.2 mol) and a 25% ammonia solution in methanol (20 mL).

-

Stir the mixture at ambient temperature for 48 hours, during which a precipitate will form.

-

Filter the precipitate and wash it with cold methanol (2 x 20 mL).

-

Dry the precipitate and suspend it in 20% HCl (200 mL).

-

Stir and reflux the mixture for 3 hours. The crystalline hydrochloride of the Betti base will separate out.

-

Filter the crystalline hydrochloride and wash it with EtOAc (2 x 25 mL).

-

To isolate the free base, treat the hydrochloride salt with a base (e.g., Na₂CO₃ solution) and extract with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic 1-(α-aminobenzyl)-2-naphthol.

Experimental Protocol: Resolution of Racemic 1-(α-Aminobenzyl)-2-naphthol

Several methods have been reported for the resolution of racemic Betti base, including the use of chiral acids like L-(+)-tartaric acid or chiral phosphoric acids derived from BINOL.[7][8]

Using (R)-Binaphthol Phosphate: [7]

Materials:

-

Racemic 1-(α-aminobenzyl)-2-naphthol

-

(R)-1,1'-Binaphthol phosphate

-

Tetrahydrofuran (THF)

-

Methanol

-

Ether

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

-

Dissolve 2.5 g of racemic Betti base in 10 mL of THF.

-

At 50 °C, add a solution of (R)-binaphthol phosphate (1.8 g) in THF (60 mL) dropwise.

-

Stir the mixture at 50 °C for 2 hours, then at room temperature for 3 hours. A significant amount of white solid will precipitate.

-

Filter the solid, wash with a cold 1:5 mixture of methanol and ether (20 mL), and dry under vacuum to obtain the (S)-Betti Base·(R)-Binaphthol Phosphate salt.

-

To obtain the enantiopure (S)-Betti base, add the salt (1.58 g) to 30 mL of 2 M Na₂CO₃ solution and stir for 30 minutes.

-

Extract the mixture with ether. Separate the ether layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (S)-1-(α-aminobenzyl)-2-naphthol.

Application in Asymmetric Diethylzinc Addition to Aldehydes

Chiral Betti base derivatives are highly effective ligands for the enantioselective addition of diethylzinc to a variety of aldehydes, producing chiral secondary alcohols with high yields and enantiomeric excesses.[4][5]

Data Presentation

| Ligand/Derivative | Aldehyde | Yield (%) | ee (%) | Reference |

| (S)-1-(α-Cycloaminobenzyl)-2-naphthols | Aromatic Aldehydes | 57-93 | up to 97 | [4] |

| Chiral aminonaphthol 46 | Aromatic Aldehydes | 80-92 | up to >99 | [4] |

| 1-[-(1-azacycloalkyl)benzyl]-2-naphthols | Aryl Aldehydes | up to 96 | up to 99 | [3] |

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

Enantiopure Betti base derivative (e.g., (S)-1-(α-pyrrolidinylbenzyl)-2-naphthol)

-

Diethylzinc (Et₂Zn) solution in hexanes

-

Benzaldehyde

-

Anhydrous toluene

Procedure: [4]

-

To a solution of the chiral Betti base derivative (catalytic amount, e.g., 5-10 mol%) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add the diethylzinc solution at 0 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the formation of the chiral zinc complex.

-

Add the aldehyde (e.g., benzaldehyde) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to proceed at 0 °C for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application in Asymmetric Transfer Hydrogenation of Ketones

Enantiopure Betti bases can also serve as effective chiral ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols.[4]

Data Presentation

| Ligand | Ketone | Conversion (%) | ee (%) | Reference |

| (S)- or (R)-Betti Base | 4-Chromanone | up to 100 | up to 96 | [4] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Chromanone

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

Enantiopure Betti base (e.g., (S)-1-(α-aminobenzyl)-2-naphthol)

-

4-Chromanone

-

Sodium formate (HCOONa)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate (EtOAc)

Procedure: [4]

-

In a reaction vessel, suspend [Ru(p-cymene)Cl₂]₂ (0.00625 mmol) and the enantiopure Betti base (0.0125 mmol) in a mixture of water and EtOH (4:1 v/v, 0.25 mL).

-

Stir the suspension for 1 hour to form the active catalyst complex.

-

Add sodium formate (1.25 mmol) as the hydrogen donor, followed by 4-chromanone (0.25 mmol).

-

Stir the reaction mixture at the desired temperature for the required time.

-

After the reaction is complete, dilute the mixture with water (to 1 mL) and extract the product with EtOAc (3 x 2 mL).

-

Combine the organic layers, dry over an appropriate drying agent, and analyze by chiral GC to determine the conversion and enantiomeric excess of the resulting 4-chromanol.

Visualizations

Caption: Workflow for the Betti base-catalyzed asymmetric addition of diethylzinc to an aldehyde.

References

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 7. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

protocol for the synthesis of 1-amidoalkyl-2-naphthols using 1-Benzyl-2-naphthol.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amidoalkyl-2-naphthols are a class of organic compounds that serve as important precursors in the synthesis of various biologically active molecules, including 1-aminoalkyl-2-naphthol derivatives and 1,3-oxazine structures.[1][2][3] These derivatives have garnered significant interest due to their potential therapeutic applications, including antihypertensive and bradycardiac properties.[2][3] The most prevalent and efficient method for synthesizing 1-amidoalkyl-2-naphthols is a one-pot, multi-component condensation reaction, often referred to as a Mannich-type reaction.[1][4] This reaction typically involves 2-naphthol, an aldehyde, and an amide or nitrile in the presence of a catalyst.

It is important to clarify the roles of the reactants in this synthesis. The 2-naphthol moiety forms the core structure, the aldehyde provides the "alkyl" portion of the final product, and the amide or nitrile provides the "amido" group. Therefore, to synthesize a specific 1-amidoalkyl-2-naphthol, the choice of aldehyde and amide is crucial. The user's query mentions the use of "1-Benzyl-2-naphthol"; in the standard protocol, the benzyl group would typically be introduced via the aldehyde component (i.e., using benzaldehyde) rather than starting with a substituted naphthol. The following protocol will detail the general and widely accepted method using 2-naphthol as the starting material.

General Reaction Scheme:

The synthesis of 1-amidoalkyl-2-naphthols is generally achieved through a three-component reaction as depicted below:

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the reaction's efficiency, yield, and conditions. A variety of catalysts have been successfully employed, ranging from Lewis and Brønsted acids to heterogeneous and green catalysts.[3][4] Below is a summary of various catalytic systems with their respective reaction conditions.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Phenylboronic acid | 15 | Solvent-free | 120 | 1-7 h | 60-92 | [1] |

| Adipic acid | 10 | Solvent-free | 120 | Not specified | High | [1][5] |

| Ascorbic acid | 8.5 | Solvent-free | Not specified | 4-12 min | 75-96 | [1] |

| 2,6-Pyridinedicarboxylic acid | 10 | Toluene | Reflux | Few hours | up to 96 | [1] |

| p-Toluenesulfonic acid | 10 | PEG-400 | Not specified | 20 min - 4 h | 65-91 | [1] |

| Tetrachlorosilane (TCS) | 200 (2 mmol) | Solvent-free | Room Temp | Not specified | High to excellent | [4] |

| NiFe2O4@SiO2-Imidazolium salt | 0.04 g | Solvent-free | 100 | Not specified | High | |

| Citrus limon (lemon) juice | - | Ethanol | Not specified | Short | High | [6] |

| Nano-graphene oxide | Not specified | Solvent-free | Not specified | Short | High | [7] |

| SO3H-Carbon | 5 wt% | Solvent-free | 100 | 30 min | up to 92 | [8] |

| Nano-Sulfur | Not specified | Solvent-free | 50 | Not specified | High | [9] |

| Zinc Chloride (anhydrous) | 20 | Solvent-free (Microwave) | 480 W | 10-15 min | High | [2] |

| Silica-supported Molybdatophosphoric Acid | 3.17 | Solvent-free | Not specified | Rapid | High to excellent | [10] |

Experimental Protocols

Representative Protocol for the Synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide

This protocol is a general representation based on common solvent-free conditions.

Materials:

-

2-Naphthol (1.0 mmol, 144.2 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

-

Acetamide (1.2 mmol, 70.9 mg)

-

Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%, 17.2 mg or nano-graphene oxide)[1][7]

-

Ethanol (for recrystallization)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask (25 mL) or a reaction vial

-

Magnetic stirrer and hot plate

-

Condenser (if heating for extended periods)

-

TLC plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 2-naphthol (1.0 mmol), benzaldehyde (1.0 mmol), acetamide (1.2 mmol), and the chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).[1]

-

Reaction Conditions: Place the flask in a preheated oil bath at 100-120°C and stir the mixture.[1][8] The reaction is typically carried out under solvent-free conditions.[1][7][8]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) to dissolve the crude product. If a heterogeneous catalyst is used, it can be removed by filtration at this stage.[7]

-

Purification: Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallization: Purify the resulting solid product by recrystallization from hot ethanol to obtain the pure 1-amidoalkyl-2-naphthol.

-

Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-amidoalkyl-2-naphthols.

Reaction Mechanism

The generally accepted mechanism for this acid-catalyzed, three-component condensation proceeds through the in-situ formation of a highly reactive ortho-quinone methide (o-QM) intermediate.[1][2][4][11][12] The aldehyde is first activated by the acid catalyst, followed by condensation with 2-naphthol to generate the o-QM. The amide then acts as a nucleophile, attacking the o-QM via a conjugate addition to form the final 1-amidoalkyl-2-naphthol product after tautomerization.[1][2][11]

Mechanism Diagram

Caption: Mechanism via an ortho-quinone methide intermediate.

The one-pot, multi-component synthesis of 1-amidoalkyl-2-naphthols is a robust and versatile method that can be adapted using a wide array of catalysts and reaction conditions. Solvent-free protocols are particularly advantageous, aligning with the principles of green chemistry by minimizing waste and often reducing reaction times.[6][7][8] The presented protocol offers a foundational and efficient approach for researchers in organic synthesis and drug discovery to produce these valuable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity : Oriental Journal of Chemistry [orientjchem.org]

- 4. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. arcjournals.org [arcjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for 1-Benzyl-2-naphthol Catalyzed Enantioselective Addition of Diethylzinc to Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction